Nonadecanoate

Description

Propriétés

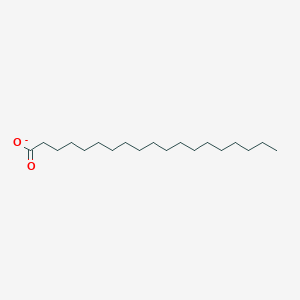

Formule moléculaire |

C19H37O2- |

|---|---|

Poids moléculaire |

297.5 g/mol |

Nom IUPAC |

nonadecanoate |

InChI |

InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21)/p-1 |

Clé InChI |

ISYWECDDZWTKFF-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCC(=O)[O-] |

SMILES canonique |

CCCCCCCCCCCCCCCCCCC(=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

The Biological Significance of Nonadecanoic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Nonadecanoic acid (C19:0) is a long-chain, odd-carbon saturated fatty acid found in various natural sources, including plants, fungi, bacteria, and animal fats.[1][2] While less abundant than its even-chain counterparts, emerging research has highlighted its diverse and significant biological roles. This technical guide provides a comprehensive overview of the current understanding of nonadecanoic acid, focusing on its biosynthesis, metabolism, and multifaceted biological activities. Key areas of discussion include its demonstrated antiproliferative effects on cancer cells, its ecological functions in interspecies communication, and its potential implications in human health as an odd-chain fatty acid.[3][4] This document consolidates quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a critical resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction: Chemical Identity and Natural Occurrence

Nonadecanoic acid, also known as nonadecylic acid, is a saturated fatty acid with a 19-carbon backbone. As an odd-chain fatty acid, it is typically found in lower concentrations in biological systems compared to even-chain fatty acids like palmitic (C16:0) and stearic (C18:0) acids.[5] Its hydrophobic nature renders it practically insoluble in water.

Nonadecanoic acid's natural distribution is broad. It has been identified in a variety of sources, including:

-

Plants and Vegetable Oils: It is a minor component in certain vegetable oils.[2][3]

-

Fungi and Bacteria: It is recognized as a metabolite in fungi and has been identified in bacteria such as Staphylococcus.[1][2][6]

-

Animals: It is present in trace amounts in animal fats and milk.[2]

-

Insects: It serves as a key defensive compound in termites and may function as a pheromone in other insects.[4][7][8]

Biosynthesis and Metabolism

The synthesis and breakdown of odd-chain fatty acids follow unique metabolic routes compared to their even-chain counterparts.

Biosynthesis

In organisms like fungi and plants, nonadecanoic acid can be synthesized through the elongation of shorter fatty acid precursors, such as palmitic acid (C16:0).[4] The fatty acid synthase (FAS) system adds two-carbon units from malonyl-CoA to the growing acyl chain. The final odd-numbered chain length is typically achieved by starting with a three-carbon primer, propionyl-CoA, instead of the usual two-carbon acetyl-CoA.

dot

Caption: Simplified pathway for nonadecanoic acid biosynthesis.

Metabolism

The metabolism of odd-chain fatty acids like nonadecanoic acid through β-oxidation results in the production of acetyl-CoA units until the final three-carbon remnant, propionyl-CoA, is formed. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, in a process that requires vitamin B12 as a cofactor.[9] An accumulation of odd-numbered fatty acids, including nonadecanoic acid, can therefore be an indicator of vitamin B12 deficiency or gut dysbiosis, as gut bacteria can produce significant amounts of propionate.[9]

Biological Roles and Activities

Nonadecanoic acid exhibits a range of biological activities, from cellular effects to ecological functions.

Antiproliferative and Anticancer Effects

One of the most significant reported activities of nonadecanoic acid is its ability to inhibit cancer cell growth.[1][10] Studies have demonstrated that it can induce antiproliferative effects in specific cancer cell lines. For instance, it has been shown to inhibit the proliferation of human promyelocytic leukemia (HL-60) cells.[3] While the precise mechanisms are still under investigation, these findings suggest a potential therapeutic role for nonadecanoic acid or its derivatives in oncology. This aligns with broader research indicating that other odd-chain fatty acids, such as pentadecanoic acid (C15:0), also possess selective anticancer properties.[11]

dot

References

- 1. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Nonadecanoic acid (68002-88-0) for sale [vulcanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Nonadecanoate | C19H37O2- | CID 3339522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nonadecylic acid | CAS#:646-30-0 | Chemsrc [chemsrc.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. Nonadecanoic (Genova) - Genova Diagnostics (various) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. nonadecanoic acid (CHEBI:39246) [ebi.ac.uk]

- 11. mdpi.com [mdpi.com]

The Obscure Presence of Nonadecanoate in the Plant Kingdom: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the natural sources and abundance of nonadecanoate (C19:0), a long-chain saturated fatty acid, in the plant kingdom. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presents quantitative data, details experimental methodologies for its analysis, and visualizes relevant biochemical pathways. While not as prevalent as its even-chained counterparts, this compound's presence in certain plant species warrants closer investigation for its potential physiological roles and applications.

Natural Sources and Abundance of this compound

Nonadecanoic acid is a straight-chain saturated fatty acid that has been identified in various plant and bacterial sources[1]. Although considered a minor component in most common vegetable oils and plant tissues, its presence has been documented in specific species[2][3][4]. Quantitative analysis reveals a varied and often low abundance of this compound across different plant parts and species.

The following table summarizes the quantitative data on this compound abundance in selected plants. It is important to note that many studies on the fatty acid composition of common plants like Arachis hypogaea (peanut) and Moringa oleifera do not report the presence of nonadecanoic acid, suggesting its absence or presence below the limit of detection in the analyzed samples[5][6][7][8][9][10][11][12].

| Plant Species | Family | Plant Part | Method of Analysis | Abundance of this compound (% of total fatty acids) | Reference |

| Decaisnea insignis | Lardizabalaceae | Seed | GC-MS | 0.68 (weight-%) | PlantFAdb[13] |

| Punica granatum | Lythraceae | Seed | GC-MS | 0.84 (weight-%) | PlantFAdb[14] |

| Viburnum cylindricum | Adoxaceae | Seed | GC-MS | 0.45 (weight-%) | PlantFAdb[14] |

| Rhododendron smirnowii | Ericaceae | Not Specified | GC-MS | 0.3 (weight-%) | PlantFAdb[14] |

| Gahnia pauciflora | Cyperaceae | Seed | GLC | 0.9 (GLC-Area-%) | PlantFAdb |

| Callitris endlicheri | Cupressaceae | Seed/Leaf | GLC | 0.9 (GLC-Area-%) | PlantFAdb[15] |

| Solanum tuberosum | Solanaceae | Not Specified | Not Specified | Reported, not quantified | PubChem[1] |

| Arachis hypogaea | Fabaceae | Seed/Oil | GC-FID, GC-MS | Not Detected | [8][9][12] |

| Moringa oleifera | Moringaceae | Seed Oil | GC-MS | Not Detected | [5][7][10][11] |

Experimental Protocols for this compound Analysis

The accurate identification and quantification of this compound in plant tissues necessitate a multi-step analytical approach, primarily centered around gas chromatography-mass spectrometry (GC-MS). The following is a detailed methodology for the analysis of fatty acids, including this compound, in plant samples.

Protocol 1: Extraction and Transesterification of Fatty Acids from Plant Tissue for GC-MS Analysis

This protocol outlines the conversion of fatty acids in plant lipids to fatty acid methyl esters (FAMEs) for subsequent analysis.

1. Reagents and Materials:

-

Plant tissue (fresh or lyophilized)

-

Liquid nitrogen

-

Mortar and pestle or homogenizer

-

Chloroform

-

Methanol

-

0.9% (w/v) NaCl solution

-

Internal Standard (IS): Pentadecanoic acid (C15:0) or cis-10-Heptadecenoic acid (C17:1) solution of known concentration in chloroform/methanol. Nonadecanoic acid itself is often used as an internal standard for the quantification of other fatty acids.

-

1 M Methanolic HCl (or 5% H2SO4 in methanol, or 14% BF3 in methanol)

-

n-Hexane

-

Anhydrous sodium sulfate

-

Glass centrifuge tubes with Teflon-lined caps

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

2. Procedure:

-

2.1. Sample Preparation and Homogenization:

-

Weigh accurately 50-100 mg of fresh or 10-20 mg of lyophilized plant tissue.

-

Immediately freeze the tissue in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

-

2.2. Lipid Extraction (Folch Method):

-

Transfer the powdered tissue to a glass centrifuge tube.

-

Add a known amount of the internal standard. The IS is crucial for accurate quantification.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another minute and then centrifuge at 2000 x g for 10 minutes.

-

Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a new clean tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

-

2.3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add 2 mL of 1 M methanolic HCl.

-

Seal the tube tightly and heat at 80°C for 1-2 hours in a water bath or heating block. This step converts the fatty acids to their more volatile methyl esters.

-

Cool the tube to room temperature.

-

Add 1 mL of n-hexane and 1 mL of distilled water to the tube.

-

Vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the FAME solution under a stream of nitrogen to a final volume of approximately 100-200 µL.

-

-

2.4. GC-MS Analysis:

-

Inject 1 µL of the FAME extract into the GC-MS system.

-

Use a suitable capillary column for fatty acid analysis (e.g., a polar column like DB-WAX or a non-polar column like DB-5ms).

-

Set up an appropriate temperature program for the GC oven to separate the FAMEs based on their boiling points and polarity.

-

The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and retention times compared to known standards.

-

Quantification of this compound is achieved by comparing its peak area to that of the internal standard.

-

Signaling Pathways and Biological Roles

This compound is a very-long-chain fatty acid (VLCFA), defined as a fatty acid with a chain length of more than 18 carbons[16]. In plants, VLCFAs are crucial for various biological processes[17]. They are synthesized in the endoplasmic reticulum by the fatty acid elongase (FAE) complex[18].

The biosynthesis of VLCFAs, including this compound, is a cyclical process involving four key enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to an existing acyl-CoA chain.

VLCFAs, including this compound, serve as precursors for the synthesis of essential structural and signaling lipids. Their primary fates include incorporation into cuticular waxes, which form a protective barrier on the plant surface, and sphingolipids, which are critical components of cellular membranes and are increasingly recognized for their role in signal transduction[18][19][20].

While direct signaling roles for free this compound are not well-established, its incorporation into sphingolipids places it at the heart of important signaling cascades. Sphingolipids and their metabolites are known to be involved in regulating programmed cell death (PCD), stress responses, and plant-pathogen interactions[17][19][20][21]. Alterations in the levels of VLCFAs can impact the composition of sphingolipids, thereby influencing these critical signaling pathways.

The following diagram illustrates a generalized workflow for the analysis of this compound in plant samples, from sample collection to data analysis.

References

- 1. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 3. moleculardepot.com [moleculardepot.com]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Characterization and Nutritional Markers of South African Moringa oleifera Seed Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. field-crops.org [field-crops.org]

- 9. scispace.com [scispace.com]

- 10. scilit.com [scilit.com]

- 11. air.unimi.it [air.unimi.it]

- 12. pjnonline.org [pjnonline.org]

- 13. PlantFAdb: Datasets [fatplants.net]

- 14. PlantFAdb: 19:0; Nonadecanoic acid; NSC 11914; n-Nonadecanoic acid; n-Nonadecylic acid [fatplants.net]

- 15. PlantFAdb: 19:0; Nonadecanoic acid; NSC 11914; n-Nonadecanoic acid; n-Nonadecylic acid [fatplants.net]

- 16. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

The Biosynthesis of Nonadecanoic Acid in Bacteria: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of nonadecanoic acid (C19:0), a long-chain saturated fatty acid, in bacteria. This document is intended for researchers, scientists, and drug development professionals interested in bacterial lipid metabolism and its potential as a target for novel therapeutics.

Introduction

Nonadecanoic acid is an odd-chain saturated fatty acid found in various bacteria, plants, and animals. In bacteria, fatty acids are synthesized by the Type II fatty acid synthase (FASII) system, a series of discrete, monofunctional enzymes. The synthesis of odd-chain fatty acids, such as nonadecanoic acid, diverges from the more common even-chain fatty acid synthesis through the utilization of a different primer molecule for the initiation of biosynthesis. Understanding this pathway is crucial for the development of novel antimicrobial agents targeting bacterial lipid metabolism.

The Core Biosynthetic Pathway of Nonadecanoic Acid

The biosynthesis of nonadecanoic acid in bacteria follows the general steps of the FASII pathway, with a key modification in the initiation step. The overall process can be divided into initiation and elongation cycles.

Initiation of Odd-Chain Fatty Acid Synthesis

The synthesis of nonadecanoic acid begins with the condensation of propionyl-CoA, a three-carbon primer, with malonyl-ACP, the two-carbon donor for all elongation steps. This initial condensation is catalyzed by β-ketoacyl-ACP synthase III (FabH). The substrate specificity of FabH is a critical determinant for the production of odd-chain fatty acids[1][2]. While many bacteria primarily use acetyl-CoA to produce even-chain fatty acids, some possess FabH enzymes with a broader substrate specificity that can efficiently utilize propionyl-CoA[3][4].

The propionyl-CoA precursor can be generated through various metabolic routes, including the catabolism of certain amino acids (e.g., valine, isoleucine, and threonine) and the metabolism of exogenous propionate[5][6].

The Elongation Cycle

Following the initial condensation reaction, the resulting five-carbon β-ketoacyl-ACP enters the elongation cycle. Each cycle consists of four conserved reactions that extend the acyl chain by two carbons, using malonyl-ACP as the carbon donor. To synthesize nonadecanoic acid (a C19 fatty acid), the initial C5 chain undergoes seven rounds of elongation. The enzymes involved in each step of the elongation cycle are:

-

β-ketoacyl-ACP synthase I/II (FabB/FabF): Catalyzes the condensation of the growing acyl-ACP with malonyl-ACP.

-

β-ketoacyl-ACP reductase (FabG): Reduces the β-keto group to a hydroxyl group, using NADPH as a cofactor.

-

β-hydroxyacyl-ACP dehydratase (FabZ): Dehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.

-

Enoyl-ACP reductase (FabI): Reduces the double bond of trans-2-enoyl-ACP to a saturated acyl-ACP, using NADH or NADPH as a cofactor[7].

This cycle is repeated until the C19 acyl-ACP is formed. The final product can then be utilized for various cellular processes, including incorporation into membrane phospholipids.

Caption: Bacterial biosynthesis pathway of nonadecanoic acid.

Quantitative Data on Key Enzymes

| Enzyme | Organism | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| FabH | Escherichia coli | Acetyl-CoA | 6.2 | - | - | [3] |

| Propionyl-CoA | - | - | - | |||

| Staphylococcus aureus | Acetyl-CoA | 373 | - | - | [3] | |

| Propionyl-CoA | - | - | - | |||

| Isobutyryl-CoA | 37 | - | - | [3] | ||

| Streptomyces glaucescens | Acetyl-CoA | 3.0 ± 0.4 | - | - | [8] | |

| Butyryl-CoA | 0.60 ± 0.05 | - | - | [8] | ||

| Isobutyryl-CoA | 0.40 ± 0.01 | - | - | [8] | ||

| FabG | Escherichia coli | Acetoacetyl-ACP | 5.8 ± 0.4 | 160 ± 4 | 2.8 x 10⁷ | [9] |

| FabI | Escherichia coli | Crotonyl-ACP | 10.6 ± 0.9 | 2.5 ± 0.1 | 2.4 x 10⁵ | [9] |

Note: "-" indicates data not available in the cited literature. The activity of E. coli FabH with propionyl-CoA is reported to be comparable to that with acetyl-CoA[4].

Regulation of Nonadecanoic Acid Biosynthesis

The synthesis of nonadecanoic acid is primarily regulated by the availability of the propionyl-CoA precursor. Additionally, the overall fatty acid biosynthetic pathway is subject to feedback inhibition. Long-chain acyl-ACPs, the final products of the pathway, can inhibit the activity of key enzymes, including FabH and acetyl-CoA carboxylase (ACC), which synthesizes malonyl-CoA[4]. Transcriptional regulators such as FadR and FabR in E. coli also play a role in controlling the expression of fatty acid biosynthesis genes, although their specific impact on odd-chain fatty acid synthesis is less well understood[10][11].

Caption: Regulation of nonadecanoic acid biosynthesis.

Experimental Protocols

In Vitro Reconstitution of Nonadecanoic Acid Biosynthesis

This protocol allows for the synthesis of nonadecanoic acid in a controlled, cell-free environment.

Materials:

-

Purified FASII enzymes (FabD, FabH, FabG, FabZ, FabI, FabF)

-

Purified Acyl Carrier Protein (ACP)

-

Propionyl-CoA

-

Malonyl-CoA

-

NADPH

-

NADH

-

ATP

-

Coenzyme A

-

Acetyl-CoA Synthetase (for CoA recycling, optional)

-

Acetyl-CoA Carboxylase (for malonyl-CoA synthesis from acetyl-CoA, optional)

-

Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0)

-

Thioesterase (to release free fatty acid)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ACP, ATP, CoA, NADPH, and NADH.

-

Add the purified FASII enzymes to the reaction mixture.

-

Initiate the reaction by adding propionyl-CoA and malonyl-CoA.

-

Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C).

-

At desired time points, stop the reaction (e.g., by adding a strong acid).

-

Extract the fatty acids for analysis.

Caption: Workflow for in vitro nonadecanoic acid synthesis.

Extraction and Quantification of Nonadecanoic Acid from Bacterial Cultures by GC-MS

This protocol details the extraction of total fatty acids from bacterial cells and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Bacterial cell culture

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Methanol, Chloroform, Hexane

-

Anhydrous HCl in methanol (e.g., 1.25 M) or BF₃-methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23 or similar)

Procedure:

-

Harvesting: Centrifuge a known volume of bacterial culture to pellet the cells.

-

Lysis and Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol. Add an internal standard. Vortex thoroughly to lyse the cells and extract the lipids.

-

Phase Separation: Add chloroform and water (or saline) to induce phase separation. Collect the lower organic phase containing the lipids.

-

Transesterification: Evaporate the solvent from the lipid extract. Add methanolic HCl or BF₃-methanol and heat to convert the fatty acids to their fatty acid methyl esters (FAMEs).

-

FAMEs Extraction: Add hexane and water to the cooled reaction mixture. Collect the upper hexane layer containing the FAMEs.

-

Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate and concentrate under a stream of nitrogen.

-

GC-MS Analysis: Inject the FAMEs sample into the GC-MS. Identify and quantify the nonadecanoic acid methyl ester based on its retention time and mass spectrum, using the internal standard for calibration[3][5].

Conclusion

The biosynthesis of nonadecanoic acid in bacteria is a specialized branch of the well-conserved FASII pathway, distinguished by the use of propionyl-CoA as a primer. The substrate specificity of the initiating enzyme, FabH, is a key determinant in this process. This technical guide provides a foundational understanding of the pathway, its regulation, and key experimental methodologies for its study. Further research into the kinetic properties of the elongation enzymes with odd-chain substrates and the specific regulatory mechanisms will provide a more complete picture of this important metabolic pathway and may unveil new targets for the development of next-generation antibiotics.

References

- 1. Structures of an unusual 3-hydroxyacyl dehydratase (FabZ) from a ladderane-producing organism with an unexpected substrate preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Biocell - Transcriptional regulation of the fatty acid biosynthetic genes in Streptomyces coelicolor. - CONICET [bicyt.conicet.gov.ar]

- 5. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alteration of the Fatty Acid Profile of Streptomyces coelicolor by Replacement of the Initiation Enzyme 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Lactococcus lactis FabF Fatty Acid Synthetic Enzyme Can Functionally Replace both the FabB and FabF proteins of Escherichia coli and the FabH protein of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Nonadecanoate (C19:0): Properties, Protocols, and Potential Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonadecanoate, or nonadecanoic acid (C19:0), is a saturated long-chain fatty acid composed of a 19-carbon chain. While less common in nature than its even-chained counterparts, it is found in various plant oils, animal fats, and microorganisms.[1][2][3][4] Emerging research has highlighted its potential biological activities, including antiproliferative effects on cancer cells, making it a molecule of interest for further investigation in drug development and biomedical research.[2][3][5][6][7] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a discussion of potential signaling pathways it may modulate.

Physical and Chemical Properties

Nonadecanoic acid is a white, waxy solid at room temperature.[2][4] Its long hydrophobic carbon chain renders it practically insoluble in water but soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[2][4][8]

Table 1: Physical and Chemical Properties of Nonadecanoic Acid (C19:0)

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₈O₂ | [5][8][9] |

| Molecular Weight | 298.5 g/mol | [2][5] |

| CAS Number | 646-30-0 | [2][9] |

| Appearance | White flakes or powder | [2][3][5] |

| Melting Point | 68-70 °C | [1][2][3][10] |

| Boiling Point | 297 °C at 100 mmHg; 236 °C at 10 mmHg; ~300 °C at 760 mmHg | [1][2][5][9] |

| Density | 0.886 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.78 ± 0.10 (Predicted) | [2] |

| LogP (Octanol-Water) | 8.339 (Estimated) | [2] |

| Water Solubility | Insoluble | [1][2][3][4] |

| Solubility in Organic Solvents | Soluble in ethanol (~25 mg/ml), DMSO (~10 mg/ml), and DMF (~25 mg/ml). Slightly soluble in chloroform and methanol. | [2][8] |

| Vapor Pressure | 0.000004 mmHg @ 25.00 °C (estimated) | [11] |

Experimental Protocols

Accurate and reproducible experimental methods are crucial for studying the biological effects of this compound. Below are detailed methodologies for its extraction from biological samples and subsequent quantification.

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modified version of the Folch method for extracting total lipids, including nonadecanoic acid, from cells or tissues.

Materials:

-

Homogenizer (for tissue samples)

-

Glass vials with Teflon-lined caps

-

Glass syringes

-

Centrifuge

-

Nitrogen gas evaporator or vacuum concentrator

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., heptadecanoic acid)

Procedure:

-

Sample Preparation:

-

Cells: Pellet a known number of cells (e.g., 1-5 million) by centrifugation.

-

Tissue: Weigh a known amount of tissue (e.g., 50-100 mg) and homogenize in a cold solvent.

-

-

Extraction:

-

To the cell pellet or tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. A common volume is 2 mL of solvent for every 100 mg of tissue or 1 million cells.

-

Add a known amount of internal standard to the solvent mixture before adding it to the sample.

-

Vortex the mixture vigorously for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Vortex again for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

-

-

Phase Separation and Collection:

-

After centrifugation, two distinct phases will be visible. The lower organic phase contains the lipids.

-

Carefully collect the lower organic phase using a glass syringe, being cautious not to disturb the upper aqueous phase or the protein interface.

-

-

Drying and Storage:

-

Transfer the collected organic phase to a new glass vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

The dried lipid extract can be stored at -80°C until analysis.

-

Protocol 2: Quantification of Nonadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, fatty acids must first be derivatized to their more volatile fatty acid methyl esters (FAMEs).

Materials:

-

Dried lipid extract from Protocol 1

-

Boron trifluoride (BF₃) in methanol (14%)

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-225ms)

Procedure:

-

Derivatization to FAMEs:

-

Reconstitute the dried lipid extract in 1 mL of hexane.

-

Add 1 mL of 14% BF₃ in methanol.

-

Cap the vial tightly and heat at 100°C for 30 minutes.

-

-

Extraction of FAMEs:

-

After cooling to room temperature, add 1 mL of saturated NaCl solution.

-

Vortex for 30 seconds and then allow the phases to separate.

-

Collect the upper hexane layer containing the FAMEs.

-

Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Inject 1 µL of the FAMEs solution into the GC-MS.

-

Example GC-MS parameters:

-

Inlet temperature: 250°C

-

Oven program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 10 minutes.

-

MS transfer line temperature: 250°C

-

Ion source temperature: 230°C

-

Acquisition mode: Selected Ion Monitoring (SIM) for target ions of nonadecanoic acid methyl ester and the internal standard.

-

-

Potential Signaling Pathways

While the precise molecular mechanisms of nonadecanoic acid are still under investigation, studies on other odd-chain and medium-chain saturated fatty acids provide insights into potential signaling pathways that may be affected. For instance, pentadecanoic acid (C15:0) has been shown to suppress the JAK2/STAT3 signaling pathway in breast cancer stem-like cells.[2] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.

Furthermore, decanoic acid (C10:0) has been demonstrated to exert anti-tumor effects by targeting the c-Met signaling cascade in hepatocellular carcinoma.[12][13] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell growth, motility, and invasion. Dysregulation of the HGF/c-Met axis is a hallmark of many malignancies.

Given that nonadecanoic acid has also demonstrated antiproliferative properties, it is plausible that it may act through similar mechanisms involving the inhibition of key oncogenic signaling pathways.

Hypothesized Signaling Pathway for this compound's Anti-Cancer Effects

The following diagram illustrates a potential mechanism by which this compound may inhibit cancer cell proliferation, based on the known effects of related fatty acids on the JAK2/STAT3 and c-Met pathways. It is important to note that this is a hypothesized pathway and requires direct experimental validation for nonadecanoic acid.

Conclusion

This compound (C19:0) is a long-chain saturated fatty acid with distinct physical and chemical properties. Its emerging biological activities, particularly its antiproliferative effects, warrant further investigation. The experimental protocols provided in this guide offer a starting point for researchers to accurately quantify and study this compound in various biological systems. Furthermore, the hypothesized signaling pathways, based on the actions of related fatty acids, provide a framework for future mechanistic studies to elucidate the precise molecular targets of this compound. A deeper understanding of this molecule could pave the way for novel therapeutic strategies in oncology and other fields.

References

- 1. Separation of Nonadecanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fatty acids and cell signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 6. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. hplc.eu [hplc.eu]

- 9. benchchem.com [benchchem.com]

- 10. Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model [mdpi.com]

- 13. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nonadecanoate as a Fungal Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonadecanoate (C19:0), a 19-carbon saturated fatty acid, is a recognized fungal metabolite with emerging significance in various biological contexts. While less common than its even-chained counterparts, its presence in certain fungal species and its demonstrated bioactivities, including antifungal and anti-tumor effects, warrant a closer examination. This technical guide provides an in-depth analysis of the biosynthesis, biological roles, and potential applications of this compound as a fungal metabolite. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate further research and development in this area.

Introduction

Fungi produce a vast and diverse array of secondary metabolites, many of which have been exploited for their medicinal and biotechnological applications. Among these are fatty acids, which not only serve as essential structural components of cell membranes and energy reserves but also act as potent signaling molecules. Nonadecanoic acid, the conjugate acid of this compound, has been identified in various fungal species, including the well-known medicinal mushroom Ganoderma lucidum.[1] Its role extends beyond simple metabolism, with studies indicating its potential to inhibit the proliferation of cancer cells and modulate host immune responses.[2][3] This guide will delve into the multifaceted nature of this compound as a fungal metabolite, providing a technical foundation for its study and exploitation.

Biosynthesis of this compound in Fungi

The biosynthesis of this compound in fungi follows the general fatty acid synthesis (FAS) pathway.[4][5][6][7] Unlike the synthesis of even-chain fatty acids which exclusively uses acetyl-CoA as the primer, the production of odd-chain fatty acids like this compound utilizes propionyl-CoA as the initial building block.[6]

The process is catalyzed by the multi-enzyme complex, fatty acid synthase (FAS), and involves a repeating cycle of four reactions: condensation, reduction, dehydration, and a second reduction. Each cycle elongates the fatty acid chain by two carbons, donated from malonyl-CoA. The synthesis of this compound would therefore require one molecule of propionyl-CoA and eight molecules of malonyl-CoA.

Biological Activities of this compound

This compound and its derivatives have been shown to exhibit a range of biological activities. These activities are summarized below with available quantitative data.

Antifungal Activity

While data on the direct antifungal activity of nonadecanoic acid is limited, its analogs have shown significant inhibitory effects against various fungal pathogens. The mechanism is thought to involve the disruption of the fungal cell membrane and interference with key metabolic pathways such as sphingolipid biosynthesis.

| Compound | Fungal Species | MIC (µM) | Reference |

| 6-Nonadecynoic acid | Cryptococcus neoformans ATCC 66031 | < 4.3 | [8][9] |

| 2,6-Nonadecadiynoic acid | Candida albicans ATCC 14053 | > 100 | [8] |

| 2,6-Nonadecadiynoic acid | Cryptococcus neoformans ATCC 66031 | < 5.8 | [8] |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs Against Fungal Pathogens.

Anti-tumor Activity

Nonadecanoic acid, isolated from the spores of Ganoderma lucidum, has demonstrated significant inhibitory activity against human cancer cell lines.[1][3] The proposed mechanism involves the induction of apoptosis.

| Compound | Cell Line | IC50 (µM) | Reference |

| Nonadecanoic acid | HL-60 (Human promyelocytic leukemia) | 68 ± 7 | [2][3] |

Table 2: IC50 Value of Nonadecanoic Acid Against a Human Cancer Cell Line.

Putative Mechanisms of Action

The biological activities of this compound are believed to stem from its ability to interfere with fundamental cellular processes. Two key putative mechanisms are the disruption of sphingolipid biosynthesis and the induction of apoptosis in cancer cells.

Inhibition of Sphingolipid Biosynthesis

Sphingolipids are essential components of fungal cell membranes and are involved in various signaling pathways.[10][11][12] Fatty acids can interfere with the biosynthesis of sphingolipids, leading to membrane stress and ultimately cell death. The initial and rate-limiting step in sphingolipid biosynthesis is the condensation of serine and a fatty acyl-CoA, typically palmitoyl-CoA. The introduction of an odd-chain fatty acid like nonadecanoyl-CoA could potentially disrupt this pathway.

Modulation of Host Immune Response

Fungal metabolites, including fatty acids, can interact with and modulate the host immune system.[12][13] this compound, as a component of Ganoderma lucidum, has been implicated in the modulation of macrophage activity, including the production of cytokines such as TNF-α and interleukins.[2][14][15] This interaction can influence the outcome of a fungal infection or contribute to the immunomodulatory effects of medicinal fungi.

References

- 1. gcms.cz [gcms.cz]

- 2. Possible involvement of long chain fatty acids in the spores of Ganoderma lucidum (Reishi Houshi) to its anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty acid methyl ester analysis of Aspergillus fumigatus isolated from fruit pulps for biodiesel production using GC-MS spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi [frontiersin.org]

- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 7. microbenotes.com [microbenotes.com]

- 8. 2,6-hexadecadiynoic acid and 2,6-nonadecadiynoic acid: novel synthesized acetylenic fatty acids as potent antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid - Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fungal sphingolipids: role in the regulation of virulence and potential as targets for future antifungal therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Functions of Sphingolipids in Pathogenesis During Host–Pathogen Interactions [frontiersin.org]

- 12. Effect of Ganoderma Lucidum on Cytokine Release by Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatty acids in filamentous pathogenic fungi: Multidimensional regulation and pathogenic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Nonadecanoate as a Biomarker for Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes (T2D), and cardiovascular disease (CVD), represent a growing global health crisis. The identification of reliable biomarkers is crucial for early diagnosis, risk stratification, and the development of targeted therapeutic interventions. Among the classes of molecules being investigated, fatty acids have emerged as significant indicators of metabolic health. Odd-chain saturated fatty acids (OCSFAs), particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have garnered considerable attention as biomarkers for dairy fat intake and have been associated with a reduced risk of metabolic diseases. This technical guide focuses on a less-studied OCSFA, nonadecanoic acid (C19:0), also known as nonadecanoate, and explores its potential as a biomarker for metabolic disorders. While research on this compound is not as extensive as for other OCSFAs, emerging evidence suggests its relevance in metabolic dysregulation.

Nonadecanoic acid is a 19-carbon saturated fatty acid found in trace amounts in some plant oils, microbial sources, and animal fats.[1] Its presence in biological systems and its potential links to metabolic pathways make it a candidate for further investigation as a biomarker. This guide provides a comprehensive overview of the current understanding of this compound, including its association with metabolic disorders, detailed experimental protocols for its quantification, and an exploration of potential signaling pathways it may influence.

This compound as a Potential Biomarker for Metabolic Disorders

The role of this compound as a direct biomarker for metabolic disorders is an area of active investigation. While studies on C15:0 and C17:0 have more robustly established their inverse association with conditions like T2D, evidence for C19:0 is beginning to surface.

One study investigating the effects of dietary fat on plasma fatty acid profiles in patients with type 2 diabetes observed a significant increase in nonadecanoic acid levels in the high-fat diet group.[2] Specifically, the plasma concentration of nonadecanoic acid (19:0) increased by 20.21% in the high-fat group, compared to a 1.15% increase in the low-fat group and a 12.41% decrease in the control group.[2] This finding suggests that dietary fat intake can modulate circulating this compound levels and hints at its potential involvement in the metabolic disturbances characteristic of T2D.

Further research is required to establish a definitive link and to understand the concentration gradients of this compound in healthy versus metabolically compromised individuals. The following table summarizes the limited quantitative data currently available.

Quantitative Data: Plasma Nonadecanoic Acid Levels

| Condition | Study Population | Nonadecanoic Acid (C19:0) Levels | Reference |

| Type 2 Diabetes (High-Fat Diet) | Patients with T2D | 20.21% increase from baseline | [2] |

| Type 2 Diabetes (Low-Fat Diet) | Patients with T2D | 1.15% increase from baseline | [2] |

| Type 2 Diabetes (Control Diet) | Patients with T2D | 12.41% decrease from baseline | [2] |

Experimental Protocols

Accurate and precise quantification of this compound in biological matrices is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis. Below are detailed methodologies for the analysis of fatty acids, including this compound, in human plasma or serum.

Protocol 1: Total Fatty Acid Analysis in Plasma/Serum by GC-MS

This protocol outlines the steps for the hydrolysis of esterified fatty acids and subsequent analysis by GC-MS.

1. Sample Preparation and Hydrolysis:

-

Pipette 50 µL of plasma or serum into a glass tube.

-

Add 50 µL of an internal standard mix. Nonadecanoic acid or its methyl ester is often used as an internal standard in fatty acid analysis due to its low natural abundance in biological samples.

-

Add 1 mL of a 9:1 (v/v) solution of acetonitrile and 6 N HCl for acid hydrolysis.

-

Incubate at 100°C for 45 minutes.

-

Add 1 mL of a 9:1 (v/v) solution of methanol and 10 N NaOH for alkaline hydrolysis.

-

Incubate at 100°C for 45 minutes.[3]

2. Extraction:

-

Add 180 µL of 6 N HCl and 3 mL of hexane to the hydrolyzed sample.

-

Vortex for 2 minutes at 1200 rpm.

-

Centrifuge at 1200 x g for 4 minutes to separate the phases.

-

Transfer the upper organic (hexane) layer to a new glass tube.[3]

3. Derivatization:

-

Evaporate the hexane under a stream of nitrogen at 37°C.

-

Add 100 µL of 10% pentafluorobenzyl bromide (PFB-Br) in acetonitrile and 100 µL of 10% N,N-Diisopropylethylamine (DIPEA) in acetonitrile.

-

Incubate at room temperature for 30 minutes.

-

Add 20 µL of 6 N HCl and 1 mL of hexane.

-

Vortex and transfer 150 µL of the upper organic layer to an autosampler vial for GC-MS analysis.[3]

4. GC-MS Parameters:

-

Gas Chromatograph: Agilent GC system or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 300°C.

-

Oven Program: Start at 150°C, ramp to 200°C in 2 minutes, then ramp to 310°C in 22 minutes.

-

Carrier Gas: Helium.

-

Mass Spectrometer: Agilent single quadrupole MS or equivalent.

-

Ionization Mode: Negative Chemical Ionization (NCI) with methane as reagent gas.

-

Source Temperature: 240°C.

-

Quadrupole Temperature: 150°C.

-

Detection Mode: Selected Ion Monitoring (SIM).[3]

Workflow for GC-MS analysis of total fatty acids.

Protocol 2: Free Fatty Acid Analysis in Plasma by GC-MS

This protocol is specific for the quantification of non-esterified fatty acids.

1. Sample Preparation and Extraction:

-

To 200 µL of plasma, add 300 µL of deuterated phosphate-buffered saline (dPBS).

-

Add 100 µL of an internal standard mix containing deuterated fatty acids.

-

Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.

-

Add 1 mL of iso-octane, vortex, and centrifuge at 3000 x g for 1 minute.

-

Transfer the upper iso-octane layer to a new glass tube.

-

Repeat the iso-octane extraction.[4]

2. Derivatization:

-

Dry the combined iso-octane extracts under vacuum.

-

Add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Dry the sample under vacuum.

-

Reconstitute in 50 µL of iso-octane for GC-MS analysis.[4]

3. GC-MS Parameters:

-

Similar GC-MS parameters as described in Protocol 1 can be adapted for the analysis of free fatty acid pentafluorobenzyl esters.

Potential Signaling Pathways

The precise signaling pathways through which this compound may exert its effects on metabolic health are not yet fully elucidated. However, based on the known actions of other fatty acids, particularly other saturated and odd-chain fatty acids, we can hypothesize the involvement of key metabolic regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK generally leads to the inhibition of anabolic pathways (e.g., fatty acid synthesis) and the activation of catabolic pathways (e.g., fatty acid oxidation and glucose uptake). Some studies have shown that certain fatty acids can modulate AMPK activity. While direct evidence for this compound is lacking, other saturated fatty acids have been shown to influence AMPK signaling, often in a manner dependent on the specific fatty acid and cell type.

Hypothesized modulation of AMPK signaling by this compound.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. PPARs can be activated by fatty acids and their derivatives. PPARγ, in particular, is a key regulator of adipogenesis and insulin sensitivity. While direct binding and activation of PPARs by this compound have not been extensively studied, other fatty acids are known to be PPAR ligands. For instance, decanoic acid (a medium-chain fatty acid) has been shown to be a direct ligand for PPARγ.[5] It is plausible that this compound, as a long-chain saturated fatty acid, could also interact with and modulate PPAR signaling pathways.

Hypothesized modulation of PPARγ signaling by this compound.

Conclusion and Future Directions

This compound is an understudied odd-chain saturated fatty acid with emerging potential as a biomarker for metabolic disorders. The limited available data suggests a possible association with metabolic dysregulation, particularly in the context of high dietary fat intake and type 2 diabetes. However, more extensive research is needed to validate its role as a reliable biomarker.

Future research should focus on:

-

Large-scale cohort studies: To establish reference ranges for plasma and serum this compound concentrations in healthy populations and to determine the extent of its alteration in various metabolic disorders.

-

Mechanistic studies: To elucidate the direct effects of this compound on key metabolic signaling pathways, including AMPK and PPARs, in relevant cell and animal models.

-

Dietary intervention studies: To understand how different dietary patterns influence circulating this compound levels and its relationship with metabolic health outcomes.

The detailed experimental protocols provided in this guide offer a standardized approach for the accurate quantification of this compound, which will be crucial for advancing our understanding of its physiological and pathological roles. As research in this area progresses, this compound may prove to be a valuable addition to the panel of biomarkers used to assess and manage metabolic diseases.

References

- 1. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Nonadecanoic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of nonadecanoic acid (C19:0), a long-chain saturated fatty acid, for research and development purposes. It details a robust synthesis protocol via the permanganate oxidation of 1-eicosene and outlines various purification methodologies, including recrystallization, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, comparative data in tabular format, and visual workflows to ensure the successful preparation of high-purity nonadecanoic acid for scientific investigation.

Introduction

Nonadecanoic acid, also known as nonadecylic acid, is a 19-carbon saturated fatty acid with the chemical formula CH₃(CH₂)₁₇COOH.[1] While it is found in some natural sources like fats and vegetable oils, its occurrence is relatively rare.[1][2] In the realm of scientific research, nonadecanoic acid serves as a valuable tool in various fields. It is utilized as an internal standard in the quantitative analysis of fatty acid methyl esters by gas chromatography-mass spectrometry (GC-MS). Furthermore, it has applications in the study of lipid metabolism and has been investigated for its potential biological activities. This guide provides detailed methodologies for the chemical synthesis and subsequent purification of nonadecanoic acid to obtain a high-purity product suitable for research applications.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of nonadecanoic acid is crucial for its identification and characterization. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of Nonadecanoic Acid

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈O₂ | [3][4] |

| Molecular Weight | 298.5 g/mol | [3][5] |

| Melting Point | 68-70 °C | [1][6][7] |

| Boiling Point | 297 °C at 100 mmHg | [6] |

| Solubility | Insoluble in water. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[2][3] | |

| Appearance | White crystalline solid/flakes | [3][5] |

Table 2: Spectral Data for Nonadecanoic Acid

| Technique | Key Peaks/Shifts (Solvent) | Reference |

| ¹H NMR | (500 MHz, CDCl₃) δ 2.34 (t, 2H, -CH₂COOH), 1.63 (quint, 2H, -CH₂CH₂COOH), 1.25 (s, 30H, -(CH₂)₁₅-), 0.88 (t, 3H, -CH₃) | [1] |

| ¹³C NMR | (25.16 MHz, CDCl₃) δ 180.65 (C=O), 34.21, 32.02, 29.78, 29.53, 29.46, 29.33, 29.16, 24.76, 22.77, 14.13 | [1] |

| Mass Spec (EI) | m/z 298 (M+), 281, 253, 225, 197, 185, 157, 129, 115, 87, 73, 60 | [7] |

| IR (film) | 2917 cm⁻¹ (C-H stretch), 2849 cm⁻¹ (C-H stretch), 1704 cm⁻¹ (C=O stretch), 1471 cm⁻¹ (C-H bend), 1411 cm⁻¹, 1296 cm⁻¹, 938 cm⁻¹ (O-H bend) | [5] |

Synthesis of Nonadecanoic Acid

Several synthetic routes can be employed for the preparation of nonadecanoic acid. A common and effective method is the permanganate oxidation of a terminal alkene, specifically 1-eicosene.

Permanganate Oxidation of 1-Eicosene

This method provides a reliable pathway to nonadecanoic acid with good yields.[4] The overall reaction involves the cleavage of the double bond in 1-eicosene by potassium permanganate under acidic conditions to yield the corresponding carboxylic acid.

Caption: Permanganate oxidation of 1-eicosene.

Experimental Protocol

This protocol is adapted from a literature procedure.[4]

Materials:

-

1-Eicosene (technical grade)

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (9 M)

-

Adogen 464 (phase transfer catalyst)

-

Glacial acetic acid

-

Methylene chloride (CH₂Cl₂)

-

Sodium bisulfite (NaHSO₃)

-

Brine (saturated NaCl solution)

-

Distilled water

Equipment:

-

5-L three-necked round-bottom flask

-

Mechanical stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Suction filtration apparatus (Büchner funnel)

Procedure:

-

In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer and placed in an ice bath, combine 1000 mL of distilled water, 120 mL of 9 M sulfuric acid, 3.0 g of Adogen 464, 20 mL of glacial acetic acid, 1000 mL of methylene chloride, and 50 g of 1-eicosene.

-

With vigorous stirring, add 80 g of potassium permanganate in small portions over a period of 3 hours.

-

Continue stirring for an additional 18 hours at room temperature.

-

Cool the reaction mixture in an ice bath and add 60 g of sodium bisulfite in small portions to reduce any precipitated manganese dioxide.

-

Acidify the solution with sulfuric acid if it is basic.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with two 400-mL portions of methylene chloride.

-

Combine the organic extracts and wash with two 400-mL portions of water, followed by one wash with brine.

-

Concentrate the organic solution to approximately 400 mL using a rotary evaporator.

-

Heat the resulting mixture to dissolve any precipitate and filter to remove any amorphous solid.

-

Cool the filtrate to 0°C to induce crystallization.

-

Collect the first crop of white crystals by suction filtration and wash with a minimal amount of ice-cold methylene chloride.

-

Concentrate the mother liquor to 150 mL and cool to 0°C to obtain a second crop of crystals.

-

Combine the crystalline products for further purification.

Expected Yield: 75-77%[4]

Purification of Nonadecanoic Acid

The crude product obtained from synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the scale of the preparation and the desired final purity.

Caption: General workflow for synthesis and purification.

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures.

Caption: Principle of purification by recrystallization.

Solvent Selection: Methylene chloride is a suitable solvent for the recrystallization of nonadecanoic acid.[4] Ethanol can also be used.[6]

Procedure:

-

Dissolve the combined crude nonadecanoic acid in a minimal amount of hot methylene chloride (approximately 400 mL for the yield from the synthesis described above).[4]

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath or to -10°C to maximize crystal formation.[4]

-

Collect the purified white crystals by suction filtration.

-

Wash the crystals with a small amount of ice-cold methylene chloride.[4]

-

Dry the crystals under vacuum overnight.

-

Determine the melting point of the purified product to assess its purity. A sharp melting point close to the literature value indicates high purity.

Table 3: Purity Assessment by Melting Point

| Sample | Melting Point Range (°C) | Purity Indication |

| Crude Product | 67-68 | Good initial purity |

| Recrystallized Product | 68-68.5 | High purity |

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient technique for assessing the purity of a sample and for optimizing solvent systems for column chromatography. For fatty acids, a common stationary phase is silica gel.

Materials:

-

Silica gel TLC plates

-

Developing chamber

-

Spotting capillaries

-

Solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

-

Visualization agent (e.g., iodine vapor or a primuline spray followed by UV light)

Procedure:

-

Dissolve a small amount of the nonadecanoic acid sample in a volatile solvent like methylene chloride.

-

Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

-

Place the TLC plate in a developing chamber containing the chosen solvent system.

-

Allow the solvent to ascend the plate until it is near the top.

-

Remove the plate and mark the solvent front.

-

Visualize the spots. A single spot indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for preparative separation, reversed-phase HPLC (RP-HPLC) is a powerful technique.

Instrumentation:

-

HPLC system with a UV or mass spectrometer (MS) detector

-

Reversed-phase column (e.g., C18)

Mobile Phase:

-

A common mobile phase for fatty acid analysis is a gradient of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[3]

Procedure:

-

Dissolve the nonadecanoic acid sample in the mobile phase or a compatible solvent.

-

Inject the sample onto the HPLC column.

-

Elute the sample using a suitable gradient program.

-

Monitor the eluent at an appropriate wavelength (if using a UV detector) or with an MS detector.

-

Collect the fraction corresponding to the nonadecanoic acid peak.

-

Evaporate the solvent to obtain the purified product.

Table 4: Example HPLC Conditions for Nonadecanoic Acid Analysis

| Parameter | Condition |

| Column | Newcrom R1 (or equivalent C18) |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |

| Detection | MS-compatible (replace phosphoric acid with formic acid) |

Purity Assessment

The purity of the synthesized and purified nonadecanoic acid should be rigorously assessed using a combination of analytical techniques.

-

Melting Point: A sharp and un-depressed melting point is a good indicator of purity.

-

TLC: The presence of a single spot on the TLC plate suggests high purity.

-

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is an excellent method for quantifying the purity of fatty acids (often after conversion to their methyl esters).

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure and identify the presence of impurities.

Conclusion

This guide has provided detailed protocols and supporting data for the synthesis and purification of nonadecanoic acid for research purposes. The permanganate oxidation of 1-eicosene offers a reliable synthetic route, and subsequent purification by recrystallization can yield a product of high purity. Further purification and analysis can be achieved using chromatographic and spectroscopic techniques. By following these methodologies, researchers can confidently prepare nonadecanoic acid of sufficient quality for their scientific investigations.

References

- 1. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NONADECANOIC ACID(646-30-0) 1H NMR [m.chemicalbook.com]

- 3. Separation of Nonadecanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. NONADECANOIC ACID(646-30-0) IR Spectrum [m.chemicalbook.com]

- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 7. Nonadecanoic acid [webbook.nist.gov]

The Solubility of Methyl Nonadecanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl nonadecanoate, the methyl ester of nonadecanoic acid, is a long-chain saturated fatty acid methyl ester (FAME). Its physicochemical properties, particularly its solubility in organic solvents, are of critical importance in a variety of applications, including its use as an internal standard in gas chromatography, in the formulation of pharmaceuticals and cosmetics, and in biofuel research.[1][2] This technical guide provides a comprehensive overview of the solubility of methyl this compound in various organic solvents, presents available quantitative data, and details an experimental protocol for its determination.

General Solubility Characteristics

As a long-chain fatty acid ester, methyl this compound is a nonpolar molecule.[1] Consequently, it exhibits poor solubility in polar solvents like water and is readily soluble in nonpolar organic solvents.[1] The principle of "like dissolves like" is the primary determinant of its solubility behavior. Solvents with low polarity, such as hydrocarbons and ethers, are effective at solvating the long hydrocarbon chain of the molecule.

Quantitative Solubility Data

Precise quantitative solubility data for methyl this compound across a wide range of organic solvents and temperatures is not extensively available in published literature. However, data for structurally similar long-chain fatty acid methyl esters, such as methyl palmitate (C16:0) and methyl stearate (C18:0), can provide valuable insights into the expected solubility of methyl this compound (C19:0). The solubility of these esters generally increases with temperature.

The following table summarizes available qualitative and semi-quantitative solubility data for methyl this compound and quantitative data for analogous compounds.

| Solvent | Compound | Temperature (°C) | Solubility |

| Polar Solvents | |||

| Water | Methyl this compound | Ambient | Insoluble[1] |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | Methyl this compound | Ambient | ~10 mg/mL |

| Dimethylformamide (DMF) | Methyl this compound | Ambient | ~25 mg/mL |

| Acetone | Methyl Palmitate | Ambient | Soluble |

| Ethyl Acetate | Methyl this compound | Ambient | Almost transparent |

| Protic Solvents | |||

| Ethanol | Methyl this compound | Ambient | ~25 mg/mL |

| Methanol | Methyl Palmitate | Ambient | Soluble |

| Nonpolar Solvents | |||

| Hexane | Methyl this compound | Ambient | Likely soluble[1] |

| Benzene | Methyl this compound | Ambient | Likely soluble[1] |

| Chloroform | Methyl Stearate | Ambient | Soluble[1] |

| Ether | Methyl Palmitate | Ambient | Soluble[3] |

Experimental Protocol for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound like methyl this compound in an organic solvent.[4][5]

Materials

-

Methyl this compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled water bath or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid precipitation.

-

Filter the withdrawn sample through a syringe filter, also pre-heated to the experimental temperature, into a pre-weighed, dry volumetric flask.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a fume hood.

-

Once the majority of the solvent has evaporated, place the flask in an oven at a temperature below the boiling point of the solvent and the melting point of methyl this compound to dry the residue to a constant weight.

-

Cool the flask in a desiccator and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved methyl this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried residue.

-

Express the solubility in desired units, such as grams per 100 g of solvent or moles per liter.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the gravimetric method for determining the solubility of methyl this compound.

Caption: Workflow for determining solubility via the gravimetric method.

Factors Influencing Solubility

Several factors can influence the solubility of methyl this compound in organic solvents:

-

Temperature: As indicated by the data for analogous compounds, the solubility of methyl this compound is expected to increase with increasing temperature.

-

Solvent Polarity: Nonpolar solvents will more effectively dissolve methyl this compound than polar solvents.

-

Purity of Solute and Solvent: Impurities in either the methyl this compound or the solvent can affect the measured solubility.

Conclusion

This technical guide has summarized the known solubility characteristics of methyl this compound, provided a table of qualitative and analogous quantitative data, and detailed a robust experimental protocol for its determination. While specific quantitative data for methyl this compound remains sparse, the information provided for similar long-chain fatty acid methyl esters offers a strong basis for solvent selection and experimental design. The detailed gravimetric method and workflow diagram provide a clear path for researchers to accurately determine the solubility of this compound in their specific applications.

References

The Anaplerotic and Signaling Functions of Odd-Chain Fatty Acids: A Technical Guide Focused on Nonadecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acids (OCFAs), once considered minor metabolic players, are increasingly recognized for their significant roles in cellular metabolism, signaling, and overall health. Unlike their even-chain counterparts, the metabolism of OCFAs results in the production of propionyl-CoA, a key anaplerotic substrate for the Krebs cycle. This unique metabolic fate positions OCFAs as important contributors to mitochondrial function and cellular energy homeostasis. This technical guide provides an in-depth exploration of the core functions of OCFAs, with a particular focus on the long-chain saturated fatty acid, nonadecanoate (C19:0). We delve into the metabolic pathways, potential signaling roles, and present detailed experimental protocols for investigating their biological effects. While much of the detailed molecular work has focused on shorter OCFAs like pentadecanoate (C15:0), this guide extrapolates from existing knowledge to provide a framework for understanding and investigating the function of this compound.

Introduction to Odd-Chain Fatty Acids

Odd-chain fatty acids are characterized by a carbon skeleton with an odd number of carbon atoms. While less abundant in the human diet and tissues than even-chain fatty acids, they are found in dairy products, some fish, and plants.[1] Nonadecanoic acid (C19:0) is a long-chain saturated fatty acid that has been identified in various natural sources, including plants and bacteria.[2] Emerging epidemiological evidence suggests a correlation between higher circulating levels of OCFAs and a reduced risk of cardiometabolic diseases, including type 2 diabetes and cardiovascular disease, highlighting the need for a deeper understanding of their molecular functions.[3]

Metabolism of Odd-Chain Fatty Acids: The Anaplerotic Role

The catabolism of OCFAs proceeds via mitochondrial β-oxidation, similar to even-chain fatty acids. However, the final round of β-oxidation of an OCFA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[4] Acetyl-CoA enters the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) by condensing with oxaloacetate to form citrate. Propionyl-CoA, on the other hand, is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the Krebs cycle.[5] This process of replenishing Krebs cycle intermediates is known as anaplerosis.

The anaplerotic role of OCFAs is a key differentiator from even-chain fatty acids and has significant implications for cellular energy metabolism, particularly under conditions of high energy demand or metabolic stress. By providing succinyl-CoA, OCFAs can enhance the oxidative capacity of the Krebs cycle and support ATP production.[5]

Diagram: Metabolism of this compound

Caption: Metabolic fate of this compound via β-oxidation and anaplerosis.

Signaling Functions of Odd-Chain Fatty Acids

Beyond their role in energy metabolism, fatty acids are increasingly recognized as signaling molecules that can modulate various cellular processes. While direct evidence for this compound is limited, studies on other fatty acids, including OCFAs, suggest several potential signaling pathways that may be influenced by C19:0.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a family of nuclear receptors that act as transcription factors to regulate genes involved in lipid and glucose metabolism, and inflammation.[6] Fatty acids are natural ligands for PPARs. For instance, decanoic acid (C10:0) has been shown to be a direct ligand of PPARγ, activating it without inducing adipogenesis.[7][8] It is plausible that this compound, as a long-chain fatty acid, could also modulate the activity of PPAR isoforms, thereby influencing the expression of genes related to fatty acid oxidation and energy homeostasis.

G-Protein Coupled Receptors (GPCRs)

A class of GPCRs, known as free fatty acid receptors (FFARs), are activated by fatty acids of varying chain lengths. FFAR1 (GPR40) and FFAR4 (GPR120) are activated by medium- and long-chain fatty acids.[8] Activation of these receptors, particularly in pancreatic β-cells and enteroendocrine cells, can stimulate glucose-dependent insulin secretion.[9] The potential for this compound to act as a ligand for these receptors warrants investigation.

mTOR and AMPK Signaling

The mechanistic target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK) are central regulators of cellular growth, metabolism, and energy status. Some fatty acids have been shown to influence these pathways. For example, decanoic acid can inhibit mTORC1 activity independently of glucose and insulin signaling.[10][11] Conversely, activation of AMPK, the cell's energy sensor, promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes.[12] The impact of this compound on these critical energy-sensing pathways is a key area for future research.

Inflammatory Pathways

Fatty acids can modulate inflammatory responses. Some studies have shown that certain fatty acids can inhibit the production of pro-inflammatory mediators. For instance, nonadecanoic acid has been reported to inhibit the production of IL-12 in lipopolysaccharide-activated macrophages.[13] This suggests a potential anti-inflammatory role for C19:0, possibly through modulation of signaling pathways like NF-κB.

Diagram: Potential Signaling Pathways of this compound

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Quantitative Data Summary

Direct quantitative data on the biological effects of this compound are limited in the literature. The following table summarizes representative quantitative data for other fatty acids on key biological parameters, providing a reference for potential magnitudes of effect to be investigated for this compound.

| Fatty Acid | Target/Assay | Cell Line/System | Concentration | Quantitative Effect | Reference |

| Decanoic Acid | PPARγ Activation | COS-7 cells | 50 µM | ~4.3-fold increase in reporter expression | [8] |

| Palmitic Acid | FFAR1/GPR40 Activation | CHO-DXB11 cells | EC50 | 29 µM | [1] |

| MR1704 (synthetic agonist) | FFAR1/GPR40 Activation | CHO-DXB11 cells | EC50 | 35 nM (human) | [1] |

| Decanoic Acid | mTORC1 Inhibition (p-4E-BP1) | Healthy patient-derived astrocytes | 60 µM | Reduction in p-4E-BP1/total-4E-BP1 ratio | [11] |

| n-Hexadecanoic Acid | Phospholipase A2 Inhibition | Enzyme kinetics | IC50 | Not specified | [14] |

| Nonadecanoic Acid | IL-12 Production Inhibition | LPS-activated macrophages | 2-100 µg/mL | Dose-dependent inhibition | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of this compound.

Protocol for In Vitro Cell Treatment with this compound

Objective: To assess the cellular effects of this compound on a specific cell line.

Materials:

-

Nonadecanoic acid (Sigma-Aldrich or equivalent)